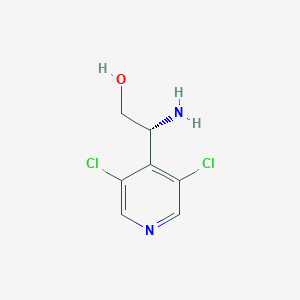

(2r)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol

CAS No.:

Cat. No.: VC17487237

Molecular Formula: C7H8Cl2N2O

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8Cl2N2O |

|---|---|

| Molecular Weight | 207.05 g/mol |

| IUPAC Name | (2R)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol |

| Standard InChI | InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1 |

| Standard InChI Key | RNYGIKRAYJJHCS-LURJTMIESA-N |

| Isomeric SMILES | C1=C(C(=C(C=N1)Cl)[C@H](CO)N)Cl |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)C(CO)N)Cl |

Introduction

(2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is a chiral amino alcohol compound that features an amino group and a pyridyl ring with dichlorine substitutions. This compound is classified under organic compounds and is of interest in various scientific fields due to its potential biological activities and reactivity patterns. The molecular formula for this compound is C7H8Cl2N2O, indicating it contains seven carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is approximately 207.06 g/mol .

Synthesis and Preparation

The synthesis of (2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol typically involves the reaction of 3,5-dichloropyridine with an appropriate amino alcohol. This reaction may require specific catalysts and solvents to optimize yield and purity. Industrial production methods may incorporate optimized reaction conditions for large-scale synthesis, including purification steps such as crystallization.

Applications and Research Findings

(2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has potential applications in various scientific domains, including medicinal chemistry and organic synthesis. Its interaction with biological targets is facilitated by the amino group, which enables hydrogen bonding with biomolecules, while the pyridyl ring enhances lipophilicity and influences biological activity. This dual functionality allows the compound to modulate various biochemical pathways.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol | C7H8Cl2N2O | Specific stereochemistry and dichlorine substitutions on the pyridyl ring |

| (2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol | C7H8Cl2N2O | Similar structure but opposite stereochemistry |

| (2R)-2-Amino-2-(2,5-dichloro(4-pyridyl))ethan-1-ol | - | Different chlorine substitution pattern on the pyridyl ring |

Comparison with Similar Compounds

(2R)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol can be compared with other compounds that share structural similarities but differ in stereochemistry or substitution patterns. For example, (2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has the same molecular formula but differs in stereochemistry, while (2R)-2-Amino-2-(2,5-dichloro(4-pyridyl))ethan-1-ol has a different chlorine substitution pattern on the pyridyl ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume